molecular formula C17H22I3N3O7 B12749736 5-(Acetylmethylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 88116-55-6

5-(Acetylmethylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No.: B12749736
CAS No.: 88116-55-6
M. Wt: 761.1 g/mol
InChI Key: ZJPDTNYOSIOAPE-UHFFFAOYSA-N
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Description

5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a complex organic compound characterized by its triiodo-substituted benzene ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide typically involves multiple steps. The starting material is often a triiodo-substituted benzene derivative, which undergoes a series of reactions to introduce the acetylmethylamino and dihydroxypropyl groups. Common reagents used in these reactions include acylating agents, amines, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The acetylmethylamino group can be reduced to form primary or secondary amines.

    Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl groups may yield carboxylic acids, while reduction of the acetylmethylamino group may produce primary amines.

Scientific Research Applications

5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.

    Medicine: Explored for its potential use in diagnostic imaging, particularly in radiology, due to its high iodine content which provides contrast in imaging techniques.

    Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its visibility in imaging techniques, while the functional groups may interact with biological molecules, potentially altering their activity or localization.

Comparison with Similar Compounds

Similar Compounds

    5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-diiodo-1,3-benzenedicarboxamide: Similar structure but with one less iodine atom.

    5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-1,3-benzenedicarboxamide: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

The uniqueness of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide lies in its triiodo substitution, which enhances its potential as an imaging agent due to the high atomic number of iodine, providing better contrast in imaging techniques compared to compounds with chlorine or fewer iodine atoms.

Properties

CAS No.

88116-55-6

Molecular Formula

C17H22I3N3O7

Molecular Weight

761.1 g/mol

IUPAC Name

5-[acetyl(methyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22I3N3O7/c1-7(26)23(2)15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)22-4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,30)

InChI Key

ZJPDTNYOSIOAPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Origin of Product

United States

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